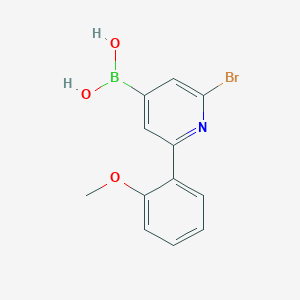
(2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a bromo group and a methoxyphenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. This can be achieved through various methods, including:
Palladium-catalyzed borylation: Using a palladium catalyst, the bromopyridine derivative reacts with a boron reagent such as bis(pinacolato)diboron under mild conditions to form the boronic acid.
Direct borylation: This method involves the direct introduction of the boronic acid group into the pyridine ring using boron reagents and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis.
Types of Reactions:
Suzuki–Miyaura coupling: This is the most common reaction involving this compound.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Chemistry:
Organic synthesis: The compound is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology and Medicine:
Drug development: Boronic acid derivatives are explored for their potential as enzyme inhibitors and in drug delivery systems.
Industry:
作用机制
The primary mechanism of action for (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative addition: The palladium catalyst inserts into the carbon-bromine bond of the bromopyridine derivative.
Transmetalation: The boronic acid group transfers to the palladium complex.
Reductive elimination: The final step forms the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Similar structure but with different substitution pattern.
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic acid derivative used in similar coupling reactions.
Uniqueness: (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions. The presence of both a bromo and a methoxy group on the pyridine ring provides distinct electronic properties that can be leveraged in various synthetic applications .
属性
分子式 |
C12H11BBrNO3 |
|---|---|
分子量 |
307.94 g/mol |
IUPAC 名称 |
[2-bromo-6-(2-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H11BBrNO3/c1-18-11-5-3-2-4-9(11)10-6-8(13(16)17)7-12(14)15-10/h2-7,16-17H,1H3 |
InChI 键 |
VXTRCXRUPDMSAB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)Br)C2=CC=CC=C2OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


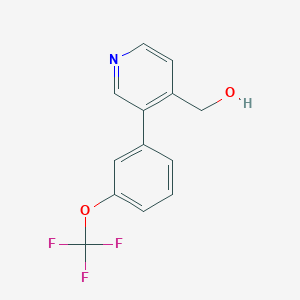
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)
![2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol](/img/structure/B14083618.png)
![2,3,4,5-tetrahydroxypentyl (2E,6E,10E,14E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B14083621.png)
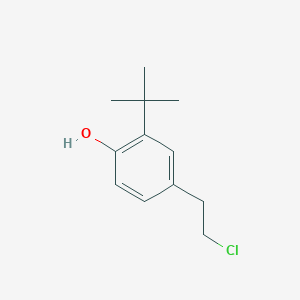
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
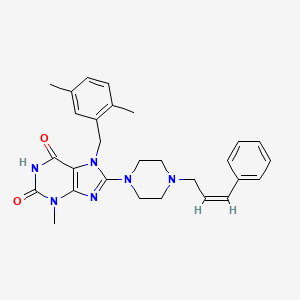
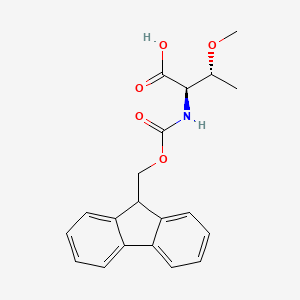
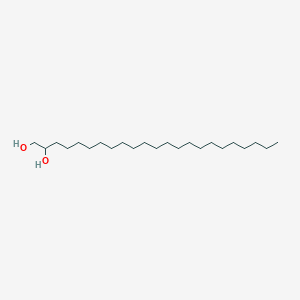
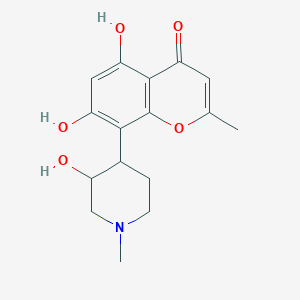
![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)


